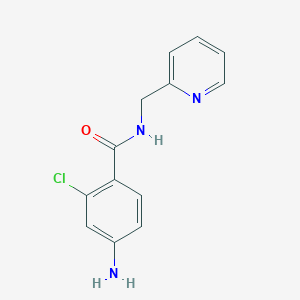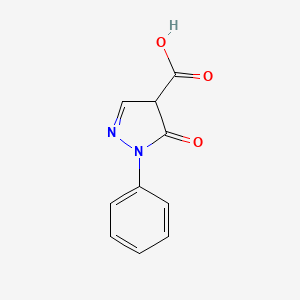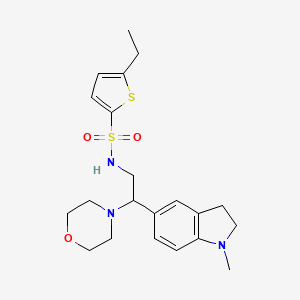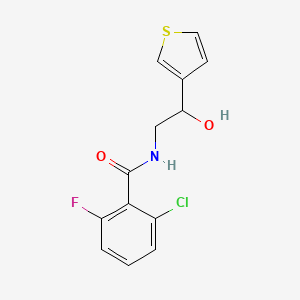![molecular formula C12H15FN2O3 B2404296 (2S,3S)-2-[(6-fluoropyridin-2-yl)formamido]-3-methylpentanoic acid CAS No. 1909286-74-3](/img/structure/B2404296.png)
(2S,3S)-2-[(6-fluoropyridin-2-yl)formamido]-3-methylpentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3S)-2-[(6-fluoropyridin-2-yl)formamido]-3-methylpentanoic acid is a chiral compound with potential applications in various scientific fields. It features a fluoropyridine moiety, which is known for its biological activity and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S)-2-[(6-fluoropyridin-2-yl)formamido]-3-methylpentanoic acid typically involves the following steps:
Formation of the Fluoropyridine Intermediate: The fluoropyridine moiety can be synthesized through various methods, including direct fluorination of pyridine derivatives or via nucleophilic substitution reactions.
Amidation Reaction: The fluoropyridine intermediate is then reacted with an appropriate amine to form the formamido group. This step often requires the use of coupling agents such as EDCI or DCC to facilitate the formation of the amide bond.
Chiral Synthesis: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques. Enzymatic resolution or the use of chiral auxiliaries can be employed to achieve the desired stereochemistry.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be utilized to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of carboxylic acids or aldehydes.
Reduction: Reduction reactions can target the formamido group, converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield carboxylic acids, while reduction of the formamido group results in amines.
Scientific Research Applications
(2S,3S)-2-[(6-fluoropyridin-2-yl)formamido]-3-methylpentanoic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: The compound’s biological activity makes it a valuable tool in studying enzyme interactions and cellular pathways.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (2S,3S)-2-[(6-fluoropyridin-2-yl)formamido]-3-methylpentanoic acid involves its interaction with specific molecular targets. The fluoropyridine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Fluoropyridine: Shares the fluoropyridine moiety but lacks the formamido and chiral centers.
3-Methylpentanoic Acid: Contains the same carbon backbone but lacks the fluoropyridine and formamido groups.
N-Formyl-2-fluoropyridine: Similar in structure but without the chiral center and methyl group.
Uniqueness
(2S,3S)-2-[(6-fluoropyridin-2-yl)formamido]-3-methylpentanoic acid is unique due to its combination of a fluoropyridine moiety, formamido group, and chiral centers. This unique structure imparts specific biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
(2S,3S)-2-[(6-fluoropyridine-2-carbonyl)amino]-3-methylpentanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O3/c1-3-7(2)10(12(17)18)15-11(16)8-5-4-6-9(13)14-8/h4-7,10H,3H2,1-2H3,(H,15,16)(H,17,18)/t7-,10-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBOIPLUGDOTXAH-XVKPBYJWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)O)NC(=O)C1=NC(=CC=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)O)NC(=O)C1=NC(=CC=C1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
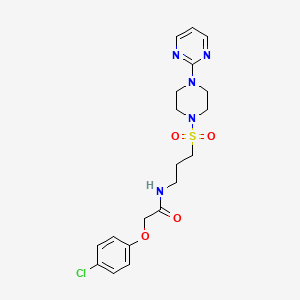
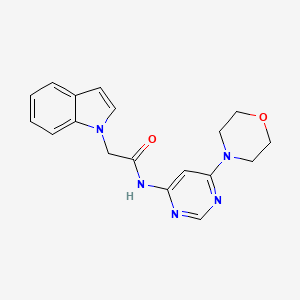
![1-[3-(Trifluoromethyl)phenyl]methyl-cyclobutane-1-carboxylic acid](/img/structure/B2404217.png)
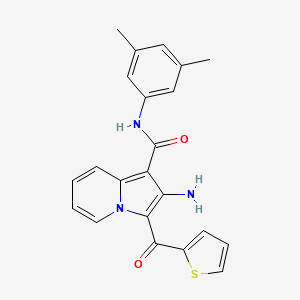
![ethyl 2-[({[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2404219.png)
![N-(4-fluorobenzyl)-4-[(3-thiomorpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2404221.png)
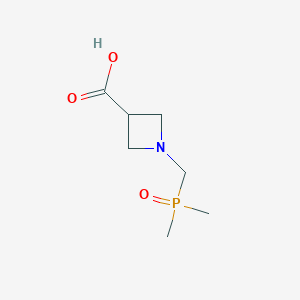

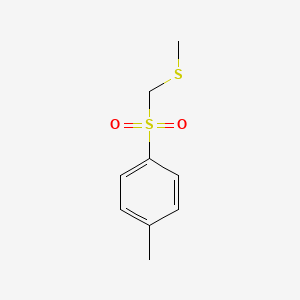
![N-[(1Z)-[(E)-[ethoxy(methylsulfanyl)methylidene]amino](phenyl)methylidene]methanesulfonamide](/img/structure/B2404230.png)
